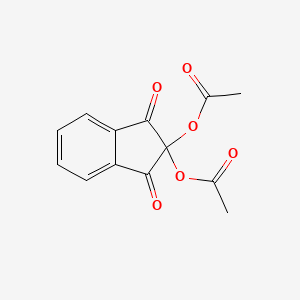
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an indene core with two acetyloxy groups attached to the dione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- typically involves the reaction of indene derivatives with acetic anhydride under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives depending on the reducing agents used.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学的研究の応用
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the indene core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
類似化合物との比較
1H-Indene-1,3(2H)-dione: Lacks the acetyloxy groups, leading to different reactivity and applications.
2,2-Diacetoxy-1,3-indandione: Similar structure but with different substitution patterns, affecting its chemical behavior.
1,3-Indandione derivatives: Various derivatives with different functional groups, each with unique properties and applications.
Uniqueness: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- stands out due to its dual acetyloxy groups, which impart distinct reactivity and potential for diverse applications in synthetic chemistry and beyond .
特性
CAS番号 |
62956-43-8 |
|---|---|
分子式 |
C13H10O6 |
分子量 |
262.21 g/mol |
IUPAC名 |
(2-acetyloxy-1,3-dioxoinden-2-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)18-13(19-8(2)15)11(16)9-5-3-4-6-10(9)12(13)17/h3-6H,1-2H3 |
InChIキー |
UKEDOKZMXAVVQO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)
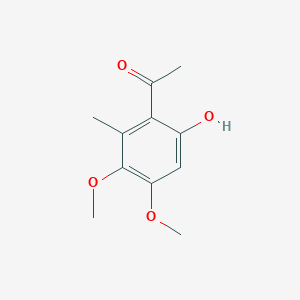
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
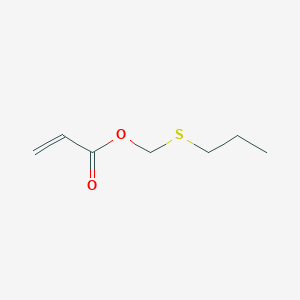
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
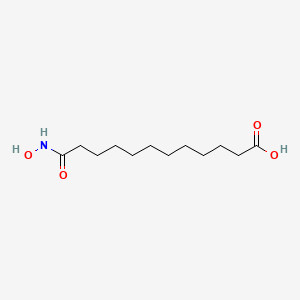
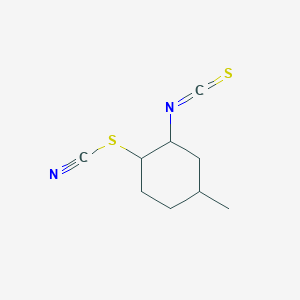
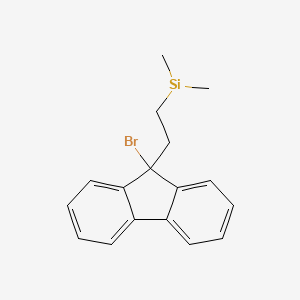
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
